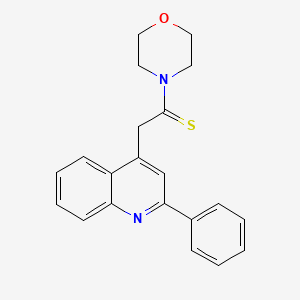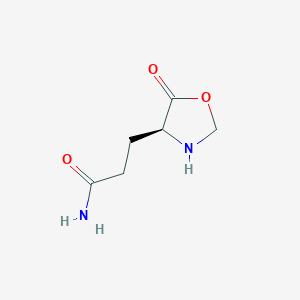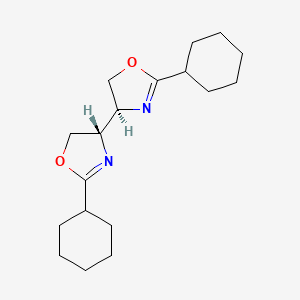
3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” is an organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of a furan ring and a tert-butyl group in its structure suggests that it may exhibit unique reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step usually involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the isobenzofuran ring: This can be accomplished through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the isobenzofuran moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkyl halides, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of “3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-methylfuran-2-yl)isobenzofuran-1(3H)-one
- 3-(5-ethylfuran-2-yl)isobenzofuran-1(3H)-one
- 3-(5-isopropylfuran-2-yl)isobenzofuran-1(3H)-one
Uniqueness
“3-(5-(tert-butyl)furan-2-yl)isobenzofuran-1(3H)-one” is unique due to the presence of the tert-butyl group, which can impart increased steric hindrance and stability compared to its methyl, ethyl, or isopropyl analogs. This can influence its reactivity, solubility, and overall chemical behavior.
Propriétés
Numéro CAS |
754191-82-7 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
3-(5-tert-butylfuran-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H16O3/c1-16(2,3)13-9-8-12(18-13)14-10-6-4-5-7-11(10)15(17)19-14/h4-9,14H,1-3H3 |
Clé InChI |
BQBGYKNOCXNSJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(O1)C2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

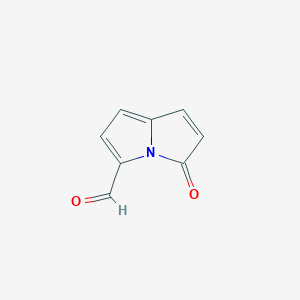


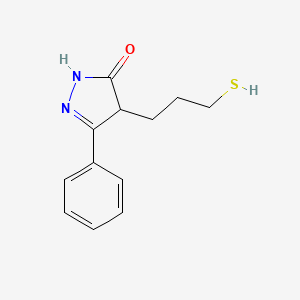
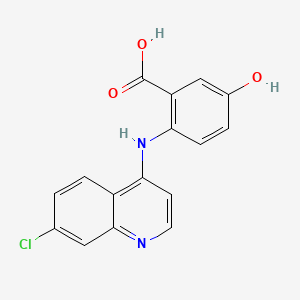
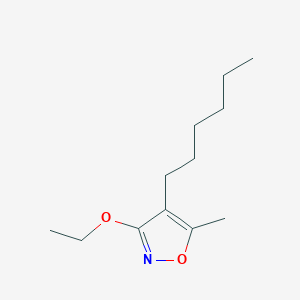
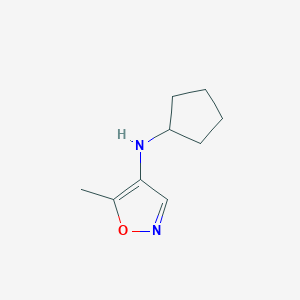

![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
